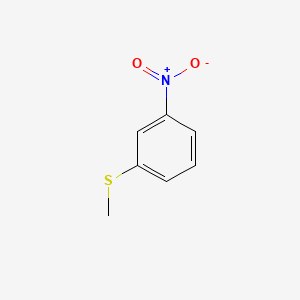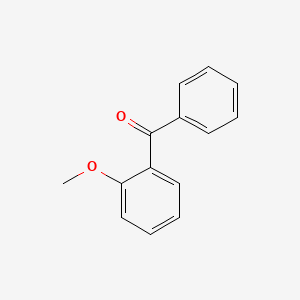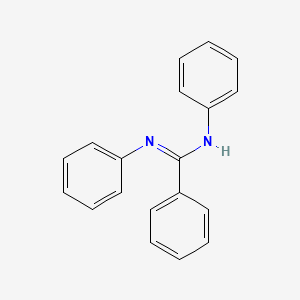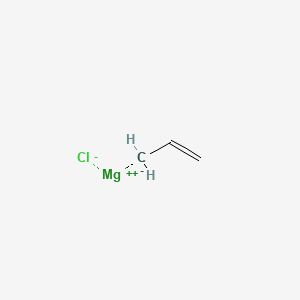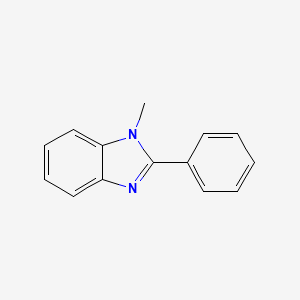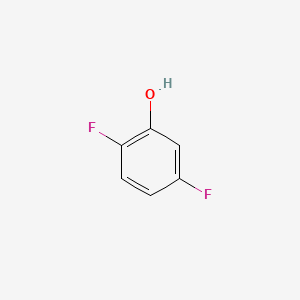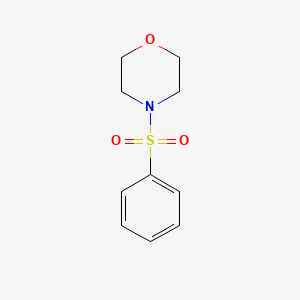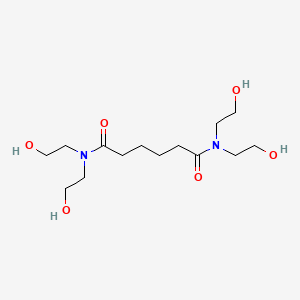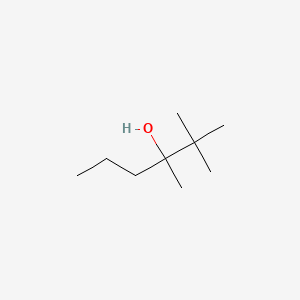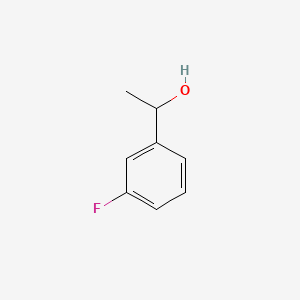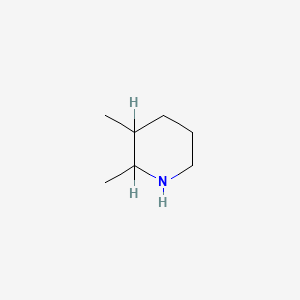![molecular formula C8H9N3O2 B1295159 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 39112-72-6](/img/structure/B1295159.png)
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione
概要
説明
Synthesis Analysis
Several synthetic routes have been explored to prepare 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione. For instance, one method involves the reaction of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with cesium carbonate and methyl iodide in dimethylformamide (DMF) to yield the desired compound . Further optimization and elaboration of this synthetic pathway have led to the identification of potent derivatives.
Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione includes a pyrimidine ring fused with a pyrrole ring. The two methyl groups at positions 1 and 3 contribute to its unique properties. Crystallographic studies and X-ray structures have provided insights into its conformation and interactions with biological targets .
科学的研究の応用
Cancer Research and Treatment
The structural similarity of pyrrolo[2,3-d]pyrimidines to purines makes them highly attractive for cancer research. They have been explored as potential inhibitors of various kinases involved in cancer progression . For instance, derivatives of this compound class have shown inhibitory activity against CDK2/cyclin A2, which is a target for selective cancer therapies . These inhibitors aim to halt tumor cell growth by interfering with the cell cycle.
Antiviral Applications
Pyrrolo[2,3-d]pyrimidines have been investigated for their antiviral properties. For example, they have been used in the synthesis of compounds with activity against the Zika virus . The ability to inhibit viral replication makes these compounds valuable in the development of new antiviral drugs.
Antibacterial and Antifungal Agents
The bioactive nature of pyrrolo[2,3-d]pyrimidines extends to antibacterial and antifungal applications. Their structural framework is utilized in synthesizing compounds that can combat various bacterial and fungal pathogens, contributing to the field of antimicrobial chemotherapy .
Material Science
While the search did not yield direct applications in material science, the chemical properties of pyrrolo[2,3-d]pyrimidines, such as their stability and reactivity, could make them suitable for creating novel materials or catalysts .
将来の方向性
作用機序
Target of Action
The primary target of 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it allows for selective targeting of tumor cells .
Mode of Action
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing the transition from the G1 phase to the S phase. As a result, the proliferation of cancer cells is hindered .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal circumstances, CDK2 binds to cyclin E or cyclin A, facilitating the progression of the cell cycle. When 1,3-dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione inhibits cdk2, this progression is disrupted, leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione results in significant anti-proliferative effects on cancer cells . Specifically, it has been shown to inhibit the growth of various cancer cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .
特性
IUPAC Name |
1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-6-5(3-4-9-6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJVYVZMFKWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN2)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192359 | |
| Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione | |
CAS RN |
39112-72-6 | |
| Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039112726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC79227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

